molecular formula C12H11NO4 B11158019 N-(1-benzofuran-2-ylcarbonyl)-beta-alanine

N-(1-benzofuran-2-ylcarbonyl)-beta-alanine

Cat. No.: B11158019
M. Wt: 233.22 g/mol
InChI Key: DCPKMIMZCRARJQ-UHFFFAOYSA-N
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Description

3-[(1-Benzofuran-2-yl)formamido]propanoic acid is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzofuran-2-yl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the formamido group can produce amine derivatives.

Scientific Research Applications

3-[(1-Benzofuran-2-yl)formamido]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1-Benzofuran-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(1-Benzofuran-2-yl)formamido]propanoic acid include other benzofuran derivatives, such as:

  • Benzofuran-2-carboxylic acid
  • Benzofuran-3-carboxylic acid
  • 2-(Benzofuran-2-yl)acetic acid

Uniqueness

What sets 3-[(1-Benzofuran-2-yl)formamido]propanoic acid apart from these similar compounds is the presence of the formamido group, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonylamino)propanoic acid

InChI

InChI=1S/C12H11NO4/c14-11(15)5-6-13-12(16)10-7-8-3-1-2-4-9(8)17-10/h1-4,7H,5-6H2,(H,13,16)(H,14,15)

InChI Key

DCPKMIMZCRARJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)O

Origin of Product

United States

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